Benzoylcyclopenten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoylcyclopenten is an organic compound characterized by a benzoyl group attached to a cyclopentene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylcyclopenten can be synthesized through several methods. One common approach involves the reaction of cyclopentene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This Friedel-Crafts acylation reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: Benzoylcyclopenten undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylcyclopentene oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclopentylmethanol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a catalyst like aluminum chloride.
Major Products:
Oxidation: Benzoylcyclopentene oxide.
Reduction: Cyclopentylmethanol derivatives.
Substitution: Substituted this compound compounds.
Scientific Research Applications
Benzoylcyclopenten has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoylcyclopenten involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its derivatives may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific structure and functional groups of the this compound derivative being studied.
Comparison with Similar Compounds
Benzoylcyclopentane: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclopentylbenzene: Contains a cyclopentane ring attached to a benzene ring without the carbonyl group.
Benzoylcyclohexene: Features a six-membered ring instead of a five-membered cyclopentene ring.
Uniqueness: Benzoylcyclopenten is unique due to the presence of both a benzoyl group and a cyclopentene ring, which imparts distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with its similar counterparts.
Properties
CAS No. |
21573-70-6 |
---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
cyclopenten-1-yl(phenyl)methanone |
InChI |
InChI=1S/C12H12O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 |
InChI Key |
QPSWNEGDKNKWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.